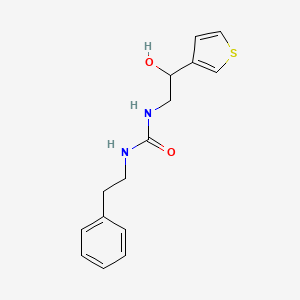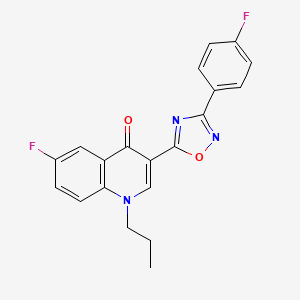
6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
カタログ番号 B2381365
CAS番号:
1251584-96-9
分子量: 367.356
InChIキー: RHEWTZWVNDCMKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been the subject of extensive studies in recent years.
科学的研究の応用
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Evaluation: A series of novel 1,3,4-oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety, structurally related to the queried compound, demonstrated significant antibacterial and antifungal activities. These derivatives showed effective antimicrobial properties against phytopathogenic bacteria and fungi, suggesting their potential for crop protection and other antimicrobial applications (Shi et al., 2020).
- Antimicrobial Activity of Quinazolinone and Thiazolidinone Derivatives: Novel fluorine-containing derivatives exhibited noteworthy in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Pharmacological and Biological Investigations
- Anticancer Activity: Certain derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines, demonstrating moderate to high levels of effectiveness. This indicates their potential as anticancer agents, with some compounds showing more potent inhibitory activities compared to known drugs like 5-fluorouracil (Fang et al., 2016).
- EGFRwt-TK Inhibition for Antitumor Agents: Novel 4-arylaminoquinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety were designed and shown to have inhibitory effects against tumor cells. Particularly, some compounds were potent antitumor agents with high antiproliferative activities, suggesting their role as effective EGFR-TK inhibitors (Zhang et al., 2019).
Synthetic and Organic Chemistry Applications
- Synthesis of Fluoroquinolones: Research into the synthesis of 6-fluoro-4-quinazolinol and its conversion to various substituted quinazoline derivatives highlights the versatility of these compounds in organic synthesis. Some derivatives were found to have good antifungal activities, showcasing the broad application of fluoroquinolones in developing antifungal agents (Xu et al., 2007).
特性
IUPAC Name |
6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWTZWVNDCMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

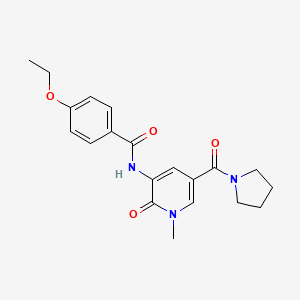
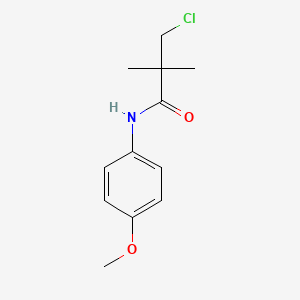
![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
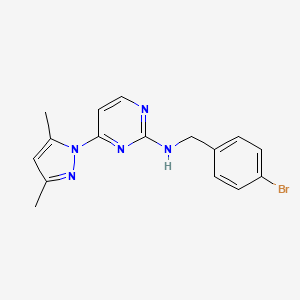
![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)
![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)
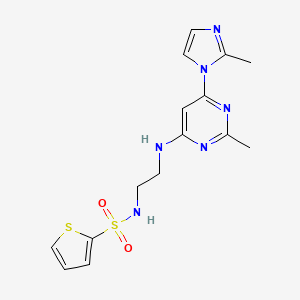
![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)
![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)
